N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride
Overview
Description
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyl group attached to the quinoline ring, which is further linked to a pentan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, also known as CP 339818 hydrochloride, primarily targets the Kv1.3 and Kv1.4 channels . These channels are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in the brain and in effector memory T cells, while Kv1.4 is expressed in brain cells .
Mode of Action
This compound acts as a non-peptide and selective blocker of Kv1.3 and Kv1.4 channels . It preferentially binds to the C-type inactivated state of the Kv1.3 channel . It inhibits Kv1.4 with an IC50 of approximately 300 nM . It is a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .
Biochemical Pathways
The Kv1.3 and Kv1.4 channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The compound potently blocks the C-type inactivated conformation of Kv1.3 and suppresses T cell activation . It has shown suppression of T cell activation, making it valuable for immune system studies . It also inhibits thymidine incorporation, a marker of T cell activation .
Action Environment
It is known that the compound is stable at a storage temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
CP 339818 HYDROCHLORIDE interacts with Kv1.3 and Kv1.4, members of the Shaker family of voltage-gated potassium channels . These channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation .
Cellular Effects
CP 339818 HYDROCHLORIDE has shown suppression of T cell activation, contributing to multiple immune processes and disorders . It is valuable for immune system studies, where the absence of Kv1.4 makes it functionally selective for Kv1.3 .
Molecular Mechanism
CP 339818 HYDROCHLORIDE blocks both Kv1.3 and Kv1.4 in a use-dependent manner by preferentially blocking the C-type inactivated state of the channel . It has shown to be a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Benzylation: The quinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylquinoline.
Formation of the Ylidene Intermediate: The 1-benzylquinoline is reacted with pentan-1-amine under basic conditions to form the ylidene intermediate.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ylidene intermediate to form the hydrochloride salt of N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline and benzyl groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylquinolin-4(1H)-ylidene)butan-1-amine hydrochloride
- N-(1-Benzylquinolin-4(1H)-ylidene)hexan-1-amine hydrochloride
- N-(1-Benzylquinolin-4(1H)-ylidene)propan-1-amine hydrochloride
Uniqueness
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is unique due to its specific quinoline and pentan-1-amine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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